N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and structural versatility
Preparation Methods
The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid under reflux in 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium(II) acetate, and bases like triethylamine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are involved in the DNA damage repair process . By inhibiting these enzymes, the compound can interfere with the repair of damaged DNA, leading to cell death in cancer cells. The molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrrolizines: These compounds contain a fused pyrrolidine and benzene ring and are known for their pharmacological properties.
Pyrrolidine-2-one: This compound has a similar structure but with a carbonyl group at the 2-position, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and acetamide functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNNBICSUQYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.